molecular formula C21H25F2N3O3 B2647714 N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide CAS No. 2034231-99-5

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2647714
CAS No.: 2034231-99-5
M. Wt: 405.446
InChI Key: HKMGXFPXJNKCDP-UHFFFAOYSA-N
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Description

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a potent and selective small molecule inhibitor of the Transient Receptor Potential Canonical 5 (TRPC5) channel. TRPC5 channels are non-selective cation channels highly expressed in the brain, particularly in the amygdala and hippocampus, where they are implicated in the regulation of neuronal excitability, fear responses, and anxiety-like behaviors. This compound acts by stabilizing a closed state of the TRPC5 channel, effectively reducing channel activity . Its high selectivity over the closely related TRPC4 channel makes it a valuable pharmacological tool for dissecting the specific physiological and pathophysiological roles of TRPC5. Research utilizing this inhibitor is primarily focused on investigating neurological and psychiatric conditions; studies have shown its efficacy in reducing anxiety-related behaviors in preclinical models , highlighting its potential as a lead compound for novel anxiolytic therapeutics. It is an essential reagent for researchers exploring cation channel biology, synaptic plasticity, and the development of new treatment strategies for anxiety disorders and depression.

Properties

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3/c22-21(23)8-6-15(7-9-21)18-25-17(29-26-18)14-24-19(27)20(10-12-28-13-11-20)16-4-2-1-3-5-16/h1-5,15H,6-14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMGXFPXJNKCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3(CCOCC3)C4=CC=CC=C4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide involves multiple steps, typically starting with the preparation of the oxadiazole ring. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

The compound's oxadiazole ring is known for its biological activity, particularly in the development of pharmaceuticals. Oxadiazoles have been studied for their antimicrobial, antifungal, and anticancer properties. Research indicates that compounds containing oxadiazole derivatives can inhibit specific enzymes or receptors involved in disease mechanisms.

Case Study: Anticancer Activity
Recent studies have demonstrated that similar oxadiazole-based compounds exhibit significant anticancer activity by inducing apoptosis in cancer cells. For instance, compounds with difluorocyclohexyl substitutions have shown enhanced binding affinity to cancer-related targets, suggesting that N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide could be investigated further for its potential as an anticancer agent.

Material Science

In material science, the incorporation of oxadiazole units into polymers has been explored due to their thermal stability and electronic properties. The difluorocyclohexyl group can enhance the mechanical strength and thermal resistance of polymeric materials.

Research Insight: Polymer Applications
Research has shown that polymers containing oxadiazole can be used in electronic applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The unique properties of this compound may lead to the development of advanced materials with improved performance characteristics.

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving appropriate hydrazides and carboxylic acids.
  • Introduction of the Difluorocyclohexyl Group : This step often utilizes fluorinating agents to incorporate the difluoro substituents.
  • Final Coupling : The final product is obtained through coupling reactions under optimized conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of N-{$$3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl$$
methyl}-4-phenyloxane-4-carboxamide with related compounds from the evidence:

Compound Core Structure Key Substituents Functional Implications
N-{$$3-(4,4-Difluorocyclohexyl)-1,2,4-oxadiazol-5-yl$$
methyl}-4-phenyloxane-4-carboxamide 1,2,4-Oxadiazole 3-(4,4-Difluorocyclohexyl), 5-(4-phenyloxane-4-carboxamidomethyl) Enhanced lipophilicity (difluorocyclohexyl), rigidity (oxane ring), and hydrogen bonding (carboxamide)
Compound 72 () Benzimidazole-oxadiazole 1-(4,4-Difluorocyclohexylmethyl), 2-amine, 5-(3-methyl-1,2,4-oxadiazole) Improved solubility (methyl-oxadiazole) and halogen-driven membrane penetration
5-(4-Nitrophenyl)-3-(4-phenoxyphenyl)-1,2,4-oxadiazole () 1,2,4-Oxadiazole 3-(4-Phenoxyphenyl), 5-(4-nitrophenyl) Electron-withdrawing nitro group may enhance reactivity or binding to electron-rich targets
N-Methyl-4-(3-(4-phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline () 1,2,4-Oxadiazole-aniline 3-(4-Phenoxyphenyl), 5-(N-methylaniline) Amine group facilitates protonation, potentially improving solubility and target interaction

Physicochemical and Pharmacological Properties

Key Observations :

  • Thermal Stability: Compounds with fluorinated cyclohexyl groups (e.g., compound 72) exhibit lower melting points (~90°C) than non-fluorinated analogs, suggesting reduced crystallinity and improved solubility .

Biological Activity

N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • 1,2,4-Oxadiazole ring : Known for diverse biological activities.
  • Difluorocyclohexyl group : Enhances binding affinity.
  • Phenyloxane moiety : Contributes to the compound's overall stability.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives have shown inhibitory effects against various cancer cell lines:

CompoundCancer Cell LineIC50 Value (µM)
Compound 1Human Colon Adenocarcinoma (CXF HT-29)92.4
Compound 2Human Lung Adenocarcinoma (LXFA 629)85.0
Compound 3Human Ovarian Adenocarcinoma (OVXF 899)78.5

These values suggest that the oxadiazole derivatives can be effective in targeting multiple types of cancer cells .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that oxadiazole derivatives possess higher activity against gram-positive bacteria compared to gram-negative strains. Specifically, some derivatives demonstrated IC50 values lower than standard antibiotics like 5-Fluorouracil against liver carcinoma cell lines .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole ring interacts with enzymes critical for cell proliferation and survival.
  • Receptor Modulation : The compound binds to specific receptors, modulating their activity and influencing signaling pathways related to cancer growth and antimicrobial resistance.
  • Gene Expression Regulation : It may affect the transcription of genes involved in biofilm formation and other cellular processes.

Study on Cytotoxicity

In a study assessing the cytotoxic effects of various oxadiazole derivatives on L929 cells, one derivative showed significant cytotoxicity at concentrations of 100 µM and above after 24 hours. The results indicated that some compounds could enhance cell viability under certain conditions .

In Vivo Studies

In vivo studies are essential for understanding the therapeutic potential of this compound. Preliminary animal model studies suggest that this compound may reduce tumor size and improve survival rates in treated subjects compared to control groups .

Q & A

Q. What are the optimal synthetic routes for N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-4-phenyloxane-4-carboxamide?

  • Methodological Answer : The synthesis involves multi-step organic reactions, including:
  • Cyclohexane ring functionalization : Introduction of difluorine groups via halogenation or fluorination reactions under controlled anhydrous conditions .
  • Oxadiazole ring formation : Condensation of amidoximes with carbonyl derivatives (e.g., acyl chlorides) in polar aprotic solvents (e.g., acetonitrile) with catalysts like potassium carbonate .
  • Carboxamide coupling : Use of coupling agents (e.g., trichloroisocyanuric acid) to link the oxadiazole-methyl moiety to the phenyloxane-carboxamide backbone .
    Key Considerations :
  • Purification via column chromatography or recrystallization to achieve >95% purity.
  • Monitoring reaction progress using TLC or HPLC .

Table 1 : Representative Synthetic Yields

StepYield (%)Purity (HPLC)Reference
Difluorocyclohexyl prep6590%
Oxadiazole formation7892%
Final coupling5595%

Q. How can the compound’s purity and structural integrity be validated?

  • Methodological Answer :
  • Spectroscopic Techniques :
  • NMR : Confirm substitution patterns (e.g., difluorocyclohexyl protons at δ 4.5–5.0 ppm; oxadiazole methylene at δ 3.8–4.2 ppm) .
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₂₃H₂₄F₂N₂O₃) .
  • X-ray Crystallography : Resolve 3D structure using SHELXL for refinement (e.g., bond angles in oxadiazole ring: ~120°) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., enzymes with hydrophobic pockets, such as kinases).
  • Parameterize the difluorocyclohexyl group for hydrophobic interactions and the oxadiazole ring for π-π stacking .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories) using GROMACS or AMBER .
  • ADMET Prediction : Tools like SwissADME to estimate solubility (LogP ~3.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

Q. How to resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer :
  • Experimental Variables :
  • Assay Conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
  • Control Compounds : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Statistical Analysis :
  • Use ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare IC₅₀ values across replicates .
  • Apply multivariate regression to identify confounding factors (e.g., batch-to-batch purity variations) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and bioavailability .
  • Formulation Studies :
  • Use lipid nanoparticles or cyclodextrin complexes to improve aqueous stability.
  • Assess in vitro release kinetics (e.g., 80% release within 24 hours in PBS) .
  • Metabolite Identification : LC-MS/MS to track phase I/II metabolites in liver microsomes .

Data Contradiction Analysis

Q. How to address conflicting crystallographic data on the compound’s conformation?

  • Methodological Answer :
  • Refinement Protocols : Re-analyze diffraction data using SHELXL with updated constraints (e.g., riding hydrogen models) to resolve torsional ambiguities .
  • Comparative Analysis : Overlay multiple crystal structures (e.g., Cambridge Structural Database) to identify common conformational motifs vs. outliers .
  • DFT Calculations : Compare experimental bond lengths/angles with theoretical values (e.g., B3LYP/6-31G* level) to validate energetically favorable conformers .

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